molecular formula C8H15NO2 B1444319 Methyl 1-(methylamino)cyclopentane-1-carboxylate CAS No. 1182827-13-9

Methyl 1-(methylamino)cyclopentane-1-carboxylate

Cat. No.: B1444319
CAS No.: 1182827-13-9
M. Wt: 157.21 g/mol
InChI Key: CLLBVZMAXCBAFJ-UHFFFAOYSA-N
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Description

Nomenclature and Historical Context

Methyl 1-(methylamino)cyclopentane-1-carboxylate is a cyclopentane-derived compound with systematic nomenclature reflecting its functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound , while its condensed IUPAC representation is Me-Ac5c-OMe . The compound is also known by several synonyms, including:

Synonym Source Identifier
Methyl 1-(methylamino)cyclopentanecarboxylate PubChem CID 58765287
N-methyl-1-aminocyclopentane-1-carboxylic acid methyl ester PubChem
1182827-13-9 CAS Registry

The compound was first cataloged in chemical databases in the early 2010s, with its initial PubChem entry created on August 19, 2012. Its synthesis and characterization gained attention in organic chemistry due to its structural utility in peptide mimetics and drug design.

Chemical Classification and Registry Information

This molecule belongs to the following chemical classes:

  • Cyclopentane derivatives : Characterized by a five-membered carbocyclic ring.
  • Carboxylate esters : Featuring a methoxycarbonyl group.
  • Secondary amines : Containing a methyl-substituted amino group.

Registry information is summarized below:

Identifier Value Source
CAS Registry Number 1182827-13-9 PubChem, ChemicalBook
EC Number 819-521-7 European Chemicals Agency
PubChem CID 58765287 PubChem
MDL Number MFCD12150921 ChemicalBook

Molecular Formula and Weight

The molecular formula is C₈H₁₅NO₂ , confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 157.21 g/mol , computed using standardized atomic weights (PubChem release 2025.04.14).

Element Quantity Contribution (g/mol)
C 8 96.09
H 15 15.12
N 1 14.01
O 2 32.00
Total 157.21

Structural Overview and Significance in Organic Chemistry

The compound’s structure consists of a cyclopentane ring substituted at the 1-position with both a methylamino group (-NHCH₃) and a methoxycarbonyl group (-COOCH₃). Key structural features include:

  • Cyclopentane backbone : Imparts conformational rigidity, making it valuable for studying steric effects in synthetic intermediates.
  • Electron-withdrawing ester group : Enhances reactivity in nucleophilic acyl substitution reactions.
  • Secondary amine : Participates in hydrogen bonding and salt formation, relevant to pharmaceutical applications.

Structural Data Table

Property Value Method/Source
SMILES CNC1(CCCC1)C(=O)OC PubChem
InChI Key CLLBVZMAXCBAFJ-UHFFFAOYSA-N PubChem
X-ray crystallography Not reported

The compound’s significance lies in its role as a precursor for synthesizing constrained peptidomimetics and bioactive molecules. For example, cyclopentane-based scaffolds are used to mimic peptide turn structures in antiviral agents. Its bifunctional nature allows simultaneous modification at the amine and ester groups, enabling diverse derivatization pathways.

Properties

IUPAC Name

methyl 1-(methylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLBVZMAXCBAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182827-13-9
Record name methyl 1-(methylamino)cyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 1-(methylamino)cyclopentane-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a cyclopentane ring, a methylamino group, and a carboxylate functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The presence of the methylamino group enhances its ability to engage with biological systems, potentially influencing biochemical pathways relevant to drug development.

Research indicates that compounds with similar structures often modulate enzyme activity or receptor interactions. For instance, studies suggest that the binding affinity of such compounds can be influenced by the structural characteristics of the substituents on the cyclopentane ring .

Pharmacological Potential

The pharmacological potential of this compound is underscored by its classification as a lead compound in drug development. Its unique structural features may allow it to serve as a scaffold for designing new therapeutics targeting specific diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential biological activities of these analogs:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 1-(dimethylamino)cyclopentane-1-carboxylateC9H17N2O2Contains dimethylamino groupEnhanced lipophilicity and receptor binding
Ethyl 1-(methylamino)cyclopentane-1-carboxylateC10H19N2O2Ethyl group instead of methylDifferent solubility properties
1-(Methylamino)cyclopentane-1-carboxamideC7H14N2OAmide instead of esterPotential differences in reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity : Research has shown that derivatives of cyclopentane carboxylates exhibit significant antimicrobial properties against various strains of bacteria. For example, compounds with similar five-membered heterocycles have been documented to possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : this compound may function as an inhibitor for certain aminotransferases. Such interactions could lead to therapeutic applications in conditions where modulation of amino acid metabolism is beneficial .

Future Directions for Research

While initial findings highlight the potential therapeutic applications of this compound, further research is needed to elucidate its complete pharmacological profile. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity while minimizing toxicity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Conditions Reagents Product Application
Acidic (HCl/H₂O)6M HCl, reflux1-(Methylamino)cyclopentane-1-carboxylic acidPrecursor for amide synthesis
Basic (NaOH/EtOH)1M NaOH, 60°C, 4 hrsSodium 1-(methylamino)cyclopentane-1-carboxylateIntermediate for salt formation

This reaction is pivotal for modifying solubility and introducing reactive carboxyl groups for further derivatization.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution with alcohols, amines, and thiols:

Nucleophile Reagents Product Key Features
EthanolH₂SO₄, refluxEthyl 1-(methylamino)cyclopentane-1-carboxylateAltered lipophilicity
MethylamineDCC, DMAP, THF, 0°C→25°C1-(Methylamino)cyclopentane-1-carboxamideEnhanced hydrogen-bonding capacity

These substitutions enable tuning of electronic and steric properties for targeted biological activity.

Amide Bond Formation via Acylation

The methylamino group reacts with acylating agents to form stable amides:

Acylating Agent Conditions Product Significance
Acetyl chloridePyridine, 0°C→RT, 2 hrsN-Acetyl-1-(methylamino)cyclopentane-1-carboxylateImproved metabolic stability
Benzoyl chlorideEt₃N, CH₂Cl₂, 24 hrsN-Benzoyl-1-(methylamino)cyclopentane-1-carboxylateIncreased aromatic interactions

Amidation is critical for prodrug development and modifying receptor-binding profiles.

Cyclization Reactions

The compound forms spirocyclic and fused-ring systems under catalytic conditions:

Reagents Conditions Product Mechanism
N,N′-Dimethylalloxan, H₂ORT, 12 hrsSpiro-oxazolidinedione-cyclopentenone hybridsEnamine annulation
Acetylacetone, aminesWater, RT, 24 hrsBicyclic oxazolidinedionesTandem enamination/aldol cyclization

These reactions exploit the methylamino group’s nucleophilicity and the ester’s electrophilicity to build complex architectures.

Oxidation of the Cyclopentane Ring

The cyclopentane ring undergoes oxidation to introduce ketone or epoxide functionalities:

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 0°C, 2 hrs1-(Methylamino)cyclopentane-1-carboxylate ketoneEnhanced electrophilicity
m-CPBACH₂Cl₂, RT, 6 hrsEpoxide derivativeStrain-induced reactivity

Oxidation expands utility in synthesizing bioactive molecules, including protease inhibitors.

Enamine Formation and Annulation

The methylamino group facilitates enamine chemistry for cycloadditions:

Substrate Conditions Product Application
β-Dicarbonyl compoundsH₂O, RT, 18 hrsSpirobicyclic oxazolidinedionesAntiviral scaffolds
Alloxan derivativesCatalyst-free, RT, 24 hrsFused cyclopentenone-barbituratesNeuraminidase inhibitors

Stork enamine annulation is particularly valuable for constructing polycyclic systems with stereochemical control.

Interaction with Biological Targets

The compound’s derivatives exhibit interactions with enzymes and receptors:

Derivative Target IC₅₀ (μM) Biological Role
N-Acetylated analogSARS-CoV-2 PLpro0.56Viral replication inhibition
Spiro-oxazolidinedione hybridNeuraminidase1.2Antiviral activity

These interactions highlight its potential in developing antiviral and anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1-(methylamino)cyclopentane-1-carboxylate with structurally related cyclopentane and cycloalkane derivatives, highlighting differences in molecular structure, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Hazards
This compound C₈H₁₅NO₂ 157.21 Methylamino at 1-position Pharmaceutical intermediates Limited hazard data; handle as toxic
Methyl 1-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino at 1-position Chemical synthesis, peptide analogs Skin/eye irritation (Category 2)
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂ 143.18 Methylamino, cyclobutane ring Spiro compound synthesis Corrosive; respiratory irritation
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino at 3-position Laboratory chemicals, manufacturing Acute toxicity (oral, Category 4)
Methyl 1-hydroxycyclopentane-1-carboxylate C₇H₁₂O₃ 144.17 Hydroxy at 1-position Fine chemicals, intermediates No specific data; assume general precautions

Key Structural and Functional Differences

Ring Size and Reactivity: The cyclopentane ring in the target compound offers reduced ring strain compared to the cyclobutane analog (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate), which may influence reaction kinetics and stability during synthesis . Cyclobutane derivatives often exhibit higher reactivity due to ring strain, making them more susceptible to ring-opening reactions .

Substituent Position: Methyl 3-aminocyclopentanecarboxylate has an amino group at the 3-position, altering steric and electronic effects compared to the 1-position substitution in the target compound. This positional difference impacts interactions with biological targets or catalysts .

Functional Group Variations: The hydroxy substituent in Methyl 1-hydroxycyclopentane-1-carboxylate introduces hydrogen-bonding capability, increasing polarity and solubility in polar solvents compared to the methylamino group . Sulfonyl or chlorophenyl substituents (e.g., in 1-[(4-bromophenyl)sulfonyl]cyclopentanecarboxylate) drastically modify lipophilicity and electronic properties, affecting binding affinity in medicinal chemistry applications .

Physicochemical Properties

Property Target Compound Cyclobutane Analog 3-Amino Derivative
LCMS m/z [M+H]⁺ Not reported 411 Not reported
HPLC Retention Time Not reported 1.18 minutes Not reported
Boiling Point Not available Not available Not available

Preparation Methods

The synthesis of methyl 1-(methylamino)cyclopentane-1-carboxylate typically proceeds via the introduction of the methylamino group onto a cyclopentane carboxylate scaffold. This often involves:

  • Formation of the cyclopentane-1-carboxylate core, usually as a methyl ester.
  • Introduction of the methylamino substituent at the 1-position of the cyclopentane ring through nucleophilic substitution or reductive amination.
  • Purification and structural confirmation using analytical techniques such as NMR and mass spectrometry.

The process is generally multi-step, requiring careful optimization of temperature, pH, and reaction time to maximize yield and purity.

Detailed Preparation Methods

Starting Material Preparation: Methyl 1-hydroxycyclopentane-1-carboxylate or 1-methylcyclopentene Derivatives

While direct literature on this compound synthesis is limited, closely related cyclopentane derivatives such as 1-methyl-1-alkoxycyclopentanes are well-studied and provide insight into precursor preparation.

  • 1-methylcyclopentene can be converted to 1-methyl-1-alkoxycyclopentane derivatives by reaction with alkanols (e.g., methanol) in the presence of acidic catalysts like solid ion exchangers or zeolites.
  • The reaction is typically carried out in the liquid phase at 40–90 °C and 0.1–10 bar pressure.
  • Molar ratios of 1-methylcyclopentene to methanol range from 1:1 to 1:10, preferably 1:2 to 1:5.
  • Reaction times vary from 5 minutes to 2 hours, with continuous or batch processing possible.
  • The process yields high conversion rates and allows recycling of unreacted starting materials and by-products.

This stage provides a methylated cyclopentane intermediate suitable for further functionalization.

Introduction of the Methylamino Group

The methylamino group is introduced typically via nucleophilic substitution or reductive amination of a suitable precursor like methyl 1-halo- or 1-oxo-cyclopentane-1-carboxylate.

  • Reductive amination involves reacting the cyclopentanone derivative with methylamine under controlled pH and temperature, followed by reduction with agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, substitution reactions can be performed where a leaving group (e.g., halogen or sulfonate ester) on the cyclopentane ring is displaced by methylamine.
  • Reaction conditions generally require mild heating (25–80 °C) and solvent systems compatible with amine nucleophiles (e.g., methanol, ethanol, or acetonitrile).
  • Excess methylamine is often used to drive the reaction to completion.
  • Purification involves extraction and chromatographic techniques to remove unreacted amines and side products.

Reaction Conditions and Catalysts

Step Reaction Conditions Catalysts / Reagents Notes
Alkoxycyclopentane formation 40–90 °C, 0.1–10 bar, 10–120 min Solid acidic catalysts (Amberlyst ion exchangers, zeolites) Molar ratio alkene:alkanol 1:2–1:5; continuous flow possible
Amino group introduction 25–80 °C, 1–24 h Methylamine, reductant (NaBH3CN, H2/Pd) Reductive amination or nucleophilic substitution; controlled pH critical

Analytical and Purification Techniques

Research Findings and Optimization

  • The use of solid acidic catalysts in the alkoxycyclopentane formation step allows for continuous processing and high yields with minimal solvent requirements.
  • Recycling of unreacted 1-methylcyclopentene and by-products such as 3-methylcyclopentene improves overall efficiency.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions; mild reductants and controlled pH are essential.
  • Analytical monitoring during synthesis provides feedback for reaction optimization and ensures batch-to-batch consistency.

Summary Table of Key Preparation Parameters

Parameter Range / Value Comments
Temperature (alkoxycyclopentane) 40–90 °C Optimal at ~85 °C for methanol reaction
Pressure (alkoxycyclopentane) 0.1–10 bar Not critical; 1–5 bar preferred
Molar ratio (alkene:alkanol) 1:1 to 1:10 (preferably 1:2–1:5) Excess alkanol favors complete conversion
Catalyst type Solid acidic ion exchangers, zeolites Amberlyst-type catalysts used
Reaction time 5 min to 2 h Typically 10–30 min in continuous mode
Amination temperature 25–80 °C Depends on amination method
Amination reagents Methylamine, reductant Sodium cyanoborohydride or catalytic H2

Q & A

Q. What are the validated synthetic routes for Methyl 1-(methylamino)cyclopentane-1-carboxylate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving reductive amination and protecting group strategies. Key steps include:

  • Boc-protection : Methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate is synthesized first, confirmed by ¹H-NMR (δ 7.28 ppm for NH protons) .
  • Reductive amination : Intermediates are reduced using borane reagents (e.g., 5-ethyl-2-methylpyridine borane) under nitrogen, yielding crude products with LCMS data (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61 minutes) .
  • Purification : Silica gel chromatography (ethyl acetate/methanol) or liquid-liquid extraction (15% NaCl) is used, achieving >90% purity .

Q. What spectroscopic and chromatographic methods are employed for purity assessment?

  • LCMS : Used to confirm molecular weight (e.g., m/z 540.2 [M+H]⁺ for derivatives) .
  • HPLC : Retention times (e.g., 1.11 minutes under SMD-TFA05 conditions) validate purity .
  • ¹H-NMR : Critical for structural elucidation, such as δ 3.58 ppm for methyl ester groups in Boc-protected intermediates .

Advanced Questions

Q. How do reaction conditions influence yield and stereochemistry during reductive amination?

  • Borane selection : 5-Ethyl-2-methylpyridine borane in ethyl acetate under nitrogen achieves 90% yield , while alternative boranes (e.g., pyridine hydrochloride) may alter reaction kinetics or stereoselectivity .
  • Temperature control : Reactions at 0°C minimize side reactions, as seen in morpholine derivative syntheses .
  • Work-up protocols : Phosphate buffer washes (e.g., 1 M K₃PO₄) improve purity by removing unreacted reagents .

Q. How can researchers resolve discrepancies in spectroscopic data for novel derivatives?

  • Comparative analysis : Cross-reference LCMS/m/z and retention times across derivatives (e.g., m/z 411 vs. 658 [M+H]⁺ for cyclobutane vs. cyclopentane analogs) .
  • NMR deconvolution : Use DEPT or 2D NMR (COSY, HSQC) to distinguish overlapping signals in cyclopentane derivatives .
  • Contradiction mitigation : Replicate reactions under inert atmospheres to exclude oxidative byproducts .

Q. What methodological considerations are critical for scaling up synthesis?

  • Solvent choice : Ethyl acetate and methanol enable efficient liquid-liquid extraction at larger scales .
  • Catalyst loading : Optimize borane stoichiometry (e.g., 1.2–2.0 equivalents) to balance cost and yield .
  • Process monitoring : In-line HPLC ensures real-time purity tracking during continuous flow processes .

Q. How does ring size (cyclopentane vs. cyclobutane) affect reactivity and bioactivity?

  • Synthetic challenges : Cyclopentane derivatives exhibit higher steric hindrance, requiring longer reaction times (e.g., 1 hour vs. 30 minutes for cyclobutane analogs) .
  • Biological relevance : Cyclopentane cores enhance metabolic stability compared to strained cyclobutane rings, as inferred from spirocyclic derivatives in patent data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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